![molecular formula C9H9N5O3S B12600782 1H-Tetrazole, 1-[(methylthio)methyl]-5-(4-nitrophenoxy)- CAS No. 878407-84-2](/img/structure/B12600782.png)
1H-Tetrazole, 1-[(methylthio)methyl]-5-(4-nitrophenoxy)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Tetrazole, 1-[(methylthio)methyl]-5-(4-nitrophenoxy)- is a complex organic compound that belongs to the tetrazole family. Tetrazoles are known for their high nitrogen content and are often used in various chemical and pharmaceutical applications due to their unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Tetrazole, 1-[(methylthio)methyl]-5-(4-nitrophenoxy)- typically involves the reaction of appropriate nitriles with sodium azide in the presence of a catalyst. Common catalysts include zinc salts, which facilitate the cycloaddition reaction to form the tetrazole ring . The reaction is usually carried out in an aqueous environment or using organic solvents like dimethylformamide (DMF) under microwave irradiation to accelerate the process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of environmentally benign catalysts and solvents is preferred to minimize the environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
1H-Tetrazole, 1-[(methylthio)methyl]-5-(4-nitrophenoxy)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in DMF under microwave irradiation.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of amines or other reduced derivatives.
Substitution: Formation of substituted tetrazoles with various functional groups.
Applications De Recherche Scientifique
1H-Tetrazole, 1-[(methylthio)methyl]-5-(4-nitrophenoxy)- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of high-energy materials and as a stabilizer in various formulations.
Mécanisme D'action
The mechanism of action of 1H-Tetrazole, 1-[(methylthio)methyl]-5-(4-nitrophenoxy)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. The pathways involved in its action include inhibition of microbial growth and modulation of biochemical pathways in cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Methyl-1H-tetrazole: A simpler tetrazole derivative with similar chemical properties.
5-Substituted tetrazoles: Compounds with various substituents at the 5-position of the tetrazole ring, exhibiting diverse chemical reactivity and applications.
Uniqueness
1H-Tetrazole, 1-[(methylthio)methyl]-5-(4-nitrophenoxy)- is unique due to its specific functional groups, which confer distinct chemical reactivity and potential applications. The presence of the nitrophenoxy and methylthio groups enhances its versatility in chemical synthesis and potential biological activity.
Propriétés
Numéro CAS |
878407-84-2 |
|---|---|
Formule moléculaire |
C9H9N5O3S |
Poids moléculaire |
267.27 g/mol |
Nom IUPAC |
1-(methylsulfanylmethyl)-5-(4-nitrophenoxy)tetrazole |
InChI |
InChI=1S/C9H9N5O3S/c1-18-6-13-9(10-11-12-13)17-8-4-2-7(3-5-8)14(15)16/h2-5H,6H2,1H3 |
Clé InChI |
QWJPBSUBPPPOFK-UHFFFAOYSA-N |
SMILES canonique |
CSCN1C(=NN=N1)OC2=CC=C(C=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


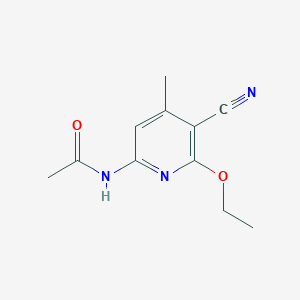
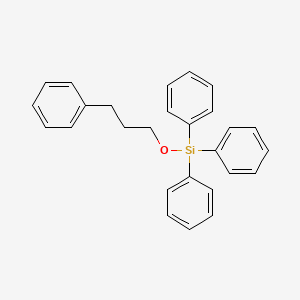
![2-([1,1'-Biphenyl]-2-yl)-4-methyl-1,3-thiazole](/img/structure/B12600727.png)

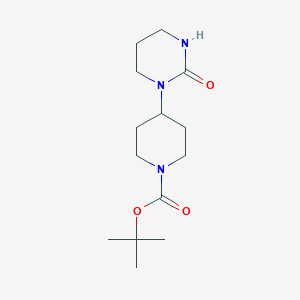
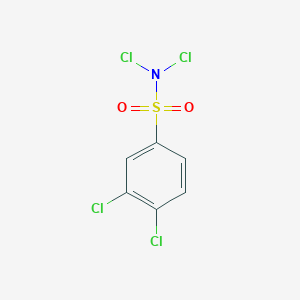
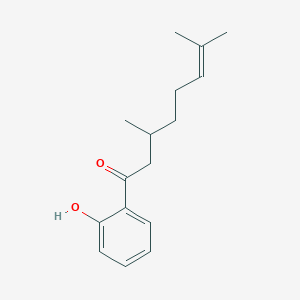
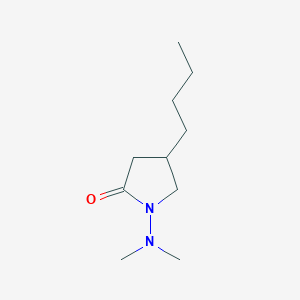
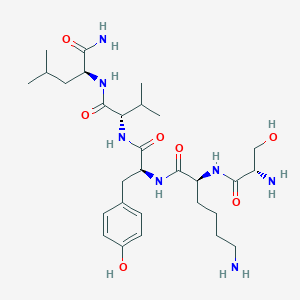
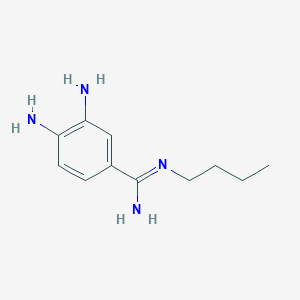
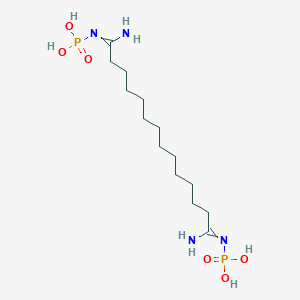
![Benzoic acid, 2-[(4,5-dimethyl[1,1'-biphenyl]-2-yl)thio]-, methyl ester](/img/structure/B12600786.png)
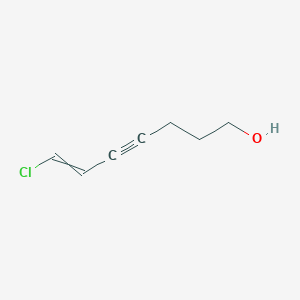
![Benzoic acid, 4-[(phenylethynyl)sulfonyl]-, methyl ester](/img/structure/B12600791.png)
